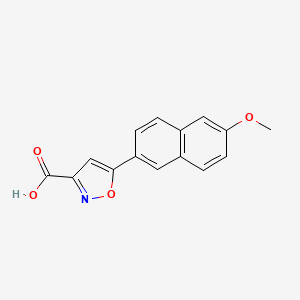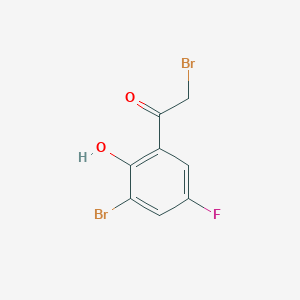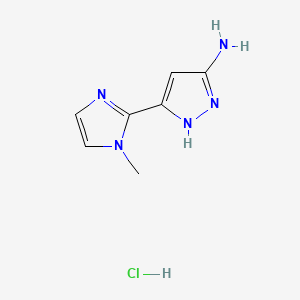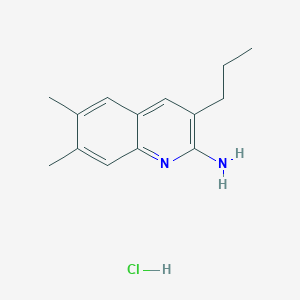![molecular formula C18H18F3NO2 B13717421 3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” is an organic compound that features a biphenyl core substituted with a tetrahydropyran-4-yloxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the trifluoromethyl group: This step can be performed using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Attachment of the tetrahydropyran-4-yloxy group: This can be done through an etherification reaction using tetrahydropyran-4-ol and an appropriate leaving group on the biphenyl core.
Amination: The final step involves introducing the amine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the biphenyl core to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or ether groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Methylated or cyclohexyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be used as a probe to study the interactions of biphenyl derivatives with biological targets such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” exerts its effects would depend on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine: Lacks the tetrahydropyran-4-yloxy group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine: Lacks the trifluoromethyl group.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(methyl)-[1,1’-biphenyl]-4-amine: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the tetrahydropyran-4-yloxy group and the trifluoromethyl group in “3-((Tetrahydro-2H-pyran-4-yl)oxy)-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine” makes it unique. The tetrahydropyran-4-yloxy group can enhance solubility and stability, while the trifluoromethyl group can improve lipophilicity and metabolic stability.
Properties
Molecular Formula |
C18H18F3NO2 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-(oxan-4-yloxy)-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)14-4-1-12(2-5-14)13-3-6-16(22)17(11-13)24-15-7-9-23-10-8-15/h1-6,11,15H,7-10,22H2 |
InChI Key |
ALMRAAHCJWVUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


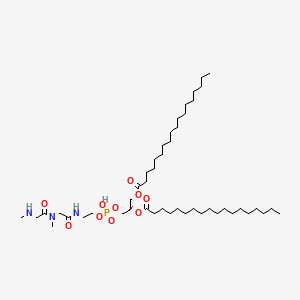
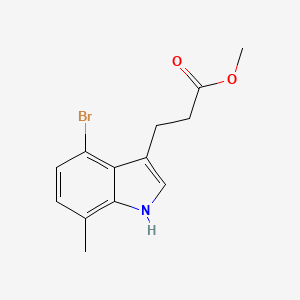
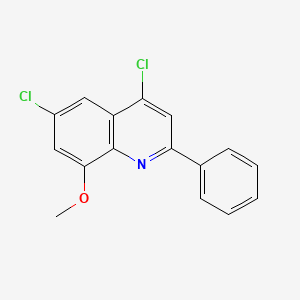
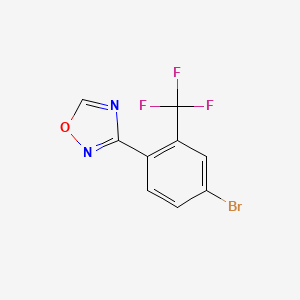

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
